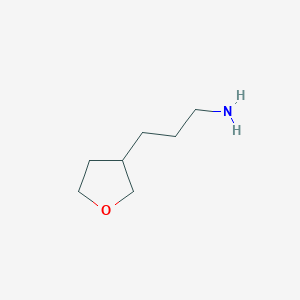

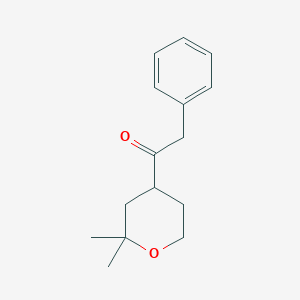

3-(Tetrahydrofuran-3-yl)propan-1-amine

Descripción general

Descripción

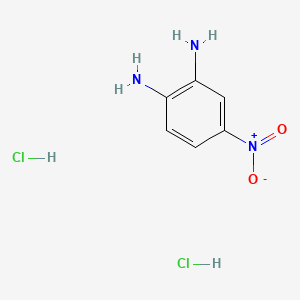

3-(Tetrahydrofuran-3-yl)propan-1-amine (THFPA) is an organic compound with a molecular formula of C6H13N. It is a colorless liquid with a low boiling point, and a pleasant odor. THFPA is a versatile compound, and can be used in a variety of applications, including synthesis, scientific research, and laboratory experiments. In

Aplicaciones Científicas De Investigación

Catalytic Oxidative Amination

Tetrahydrofuran is a key structural component in many organic compounds. A study by Zhang et al. (2017) focused on the catalytic oxidative amination of tetrahydrofuran using visible-light catalysis. This process activated the C(sp3)-H bond of tetrahydrofuran with molecular oxygen, providing an environmentally friendly route for N-substituted azoles (Zhang, Yi, Wang, & Lei, 2017).

Inhibitive Performance on Carbon Steel Corrosion

Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives similar to 3-(tetrahydrofuran-3-yl)propan-1-amine, for inhibiting carbon steel corrosion. These compounds showed anodic inhibition capabilities and were effective in preventing the anodic dissolution of iron (Gao, Liang, & Wang, 2007).

Transformation of Biomass-Derived Compounds

Jiang et al. (2019) explored the transformation of furan-derived ketones into tetrahydrofuran (THF)-derived amines. Their approach used NH3 or amines as a nitrogen source, demonstrating a high yield (up to 98%) in producing THF-derived amines, including those related to 3-(tetrahydrofuran-3-yl)propan-1-amine (Jiang, Ma, Muller, Pera‐Titus, Jérôme, & de Oliveira Vigier, 2019).

Synthesis of N-Hydroxy(tetrahydrofuran-2-yl)amines

Vasilenko et al. (2017) discussed the synthesis and applications of N-hydroxy(tetrahydrofuran-2-yl)amines. These compounds have uses in synthesizing chiral heterocycles, aminophosphonic acids, and various pharmaceuticals. Some exhibit antioxidant, antitumor, and antibacterial activities (Vasilenko, Averina, Sedenkova, Kuznetsova, & Zefirov, 2017).

Synthesis of 4-Thiazolidinone Derivatives

Luo et al. (2016) developed a method for synthesizing 4-thiazolidinone derivatives using amines and tetrahydrofuran as solvents. This efficient process offers a new strategy for constructing the thiazolidinone skeleton, applicable to 3-(tetrahydrofuran-3-yl)propan-1-amine derivatives (Luo, Zhong, Ji, Chen, Zhao, & Zhang, 2016).

Synthesis of αVβ3 Integrin Antagonists

Hartner et al. (2004) described synthesizing key intermediates related to 3-(tetrahydrofuran-3-yl)propan-1-amine for developing αVβ3 antagonists. The process involved efficient double Sonogashira reactions and Chichibabin cyclizations, contributing to the development of therapeutics (Hartner, Hsiao, Eng, Rivera, Palucki, Tan, Yasuda, Hughes, Weissman, Zewge, King, Tschaen, & Volante, 2004).

Propiedades

IUPAC Name |

3-(oxolan-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUHISZSMKCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409444 | |

| Record name | 3-Furanpropanamine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydrofuran-3-yl)propan-1-amine | |

CAS RN |

684221-29-2 | |

| Record name | 3-Furanpropanamine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-1-ium-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B1623695.png)